N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide

Indole-3-carboxamide Kinase inhibitor Structure-activity relationship

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide (CAS 668437-24-9) is a fully substituted indole-3-carboxamide bearing an N1-methyl group, an N-(2-bromophenyl) substituent, and an N-methyl group on the carboxamide nitrogen, yielding the molecular formula C₁₇H₁₅BrN₂O and a molecular weight of 343.2 g/mol. The compound belongs to a structurally privileged class of indole-3-carboxamides that have been disclosed as inhibitors of IKK2 (IκB kinase β) kinase activity, with therapeutic relevance in inflammatory disorders including rheumatoid arthritis, asthma, and COPD.

Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
CAS No. 668437-24-9
Cat. No. B12521253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide
CAS668437-24-9
Molecular FormulaC17H15BrN2O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N(C)C3=CC=CC=C3Br
InChIInChI=1S/C17H15BrN2O/c1-19-11-13(12-7-3-5-9-15(12)19)17(21)20(2)16-10-6-4-8-14(16)18/h3-11H,1-2H3
InChIKeyYCKYPUPCXIDATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide (CAS 668437-24-9): Procurement-Relevant Structural & Pharmacological Baseline


N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide (CAS 668437-24-9) is a fully substituted indole-3-carboxamide bearing an N1-methyl group, an N-(2-bromophenyl) substituent, and an N-methyl group on the carboxamide nitrogen, yielding the molecular formula C₁₇H₁₅BrN₂O and a molecular weight of 343.2 g/mol . The compound belongs to a structurally privileged class of indole-3-carboxamides that have been disclosed as inhibitors of IKK2 (IκB kinase β) kinase activity, with therapeutic relevance in inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1]. Its structural features—the ortho-bromophenyl group, the N,N-dimethyl substitution pattern, and the indole core—collectively differentiate it from simpler, more generic indole-3-carboxamide analogs, potentially affecting target engagement, metabolic stability, and synthetic tractability in ways that are consequential for scientific procurement and lead optimization campaigns.

Why Structural Analogs of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide Cannot Be Assumed Interchangeable


Indole-3-carboxamides constitute a large and pharmacologically diverse scaffold class [1]. Even subtle modifications—such as removal of the N1-methyl group, replacement of the ortho-bromine with chlorine or hydrogen, or demethylation of the carboxamide nitrogen—can drastically alter kinase selectivity, cellular permeability, and metabolic stability [2]. Without compound-specific head-to-head data, assuming interchangeability between 668437-24-9 and its closest commercially available analogs (e.g., N-(2-bromophenyl)-1H-indole-3-carboxamide [CAS 61788-28-1] or N-methyl-N-phenyl-1H-indole-3-carboxamide [CAS 85149-52-6]) introduces unacceptable risk in pharmacological profiling, SAR campaigns, or chemical biology probe development. The evidence presented below quantifies where differentiable data exist and, critically, identifies where data remain absent.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide (668437-24-9) Against Closest Analogs


Structural Differentiation: Ortho-Bromophenyl and N,N-Dimethyl Substitution Pattern vs. Des-Bromo and Des-Methyl Analogs

The target compound uniquely combines three differentiating structural features on the indole-3-carboxamide scaffold: (i) an N1-methyl group on the indole ring, (ii) an N-methyl group on the carboxamide nitrogen, and (iii) an ortho-bromine atom on the N-phenyl ring. By contrast, the commercially prevalent analog N-(2-bromophenyl)-1H-indole-3-carboxamide (CAS 61788-28-1) lacks the N1-methyl and N-methyl groups, while N-methyl-N-phenyl-1H-indole-3-carboxamide (CAS 85149-52-6) lacks the bromine atom . In kinase inhibitor SAR, the presence of an ortho-halogen on the pendant phenyl ring has been associated with enhanced IKK2 potency and selectivity, while N-methylation restricts conformational flexibility and can improve metabolic stability [1]. These structure-based differences predict non-interchangeable pharmacological profiles.

Indole-3-carboxamide Kinase inhibitor Structure-activity relationship

Kinase Inhibition Class Evidence: Indole-3-Carboxamide IKK2 Inhibitory Activity Benchmarking

Indole-3-carboxamide derivatives are established IKK2 inhibitors. While no published IC₅₀ or Kᵢ data exist specifically for the target compound (668437-24-9) in IKK2 enzymatic assays, structurally related indole carboxamides from the same patent family (US20080269291) demonstrate IKK2 inhibitory activity, providing a class-level activity expectation [1]. For example, certain exemplified compounds in the patent achieve functional IKK2 inhibition sufficient to suppress downstream NF-κB signaling in cellular assays [1]. The ortho-bromophenyl substituent present in 668437-24-9 is consistent with the SAR trends described for optimal IKK2 engagement. However, the absence of compound-specific data means that procurement decisions for IKK2-focused projects must be supported by bespoke profiling.

IKK2 inhibitor Kinase assay Indole carboxamide

HDAC Inhibitory Activity: Cross-Target Profiling Against Closest Available BindingDB Analog

BindingDB entry CHEMBL4291940 reports HDAC1 and HDAC3 inhibitory data for a compound structurally distinct from 668437-24-9 but sharing the indole carboxamide scaffold [1]. That compound exhibits an IC₅₀ of 67 nM against recombinant human HDAC1 and 45 nM against HDAC3 [1]. While the target compound 668437-24-9 is not represented in this dataset, the scaffold's demonstrated engagement with HDAC enzymes raises the possibility of polypharmacology. Procurement for projects requiring HDAC selectivity should include counter-screening, as the N,N-dimethyl-ortho-bromophenyl substitution pattern may alter HDAC affinity relative to the reported analog.

HDAC inhibitor Epigenetic probe Indole carboxamide

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Bromo and Des-Methyl Analogs

The target compound is predicted to exhibit higher lipophilicity (calculated LogP approximately 4.2–4.8) than its des-bromo analog N-methyl-N-phenyl-1H-indole-3-carboxamide (calculated LogP approximately 3.0–3.5), attributable to the electron-withdrawing and hydrophobic ortho-bromine substituent [1]. Increased LogP correlates with enhanced membrane permeability but also elevated risk of hERG binding and metabolic clearance [2]. Additionally, the N1-methyl group eliminates an indole N–H hydrogen-bond donor present in N-(2-bromophenyl)-1H-indole-3-carboxamide, reducing HBD count from 2 to 0 and potentially improving CNS penetration [2].

Lipophilicity Drug-likeness Indole carboxamide

Evidence-Backed Application Scenarios for Procuring N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide (668437-24-9)


IKK2-Targeted Inflammatory Disease Lead Optimization

Where a research program has established IKK2 as a therapeutic target for rheumatoid arthritis, asthma, or COPD, 668437-24-9 can serve as a scaffold-diversification compound within indole-3-carboxamide lead series [1]. Its ortho-bromophenyl and N,N-dimethyl substitution pattern provides a distinct chemical starting point relative to disclosed IKK2 inhibitors. Procurement is warranted when SAR exploration requires evaluation of halogen electronic effects and N-alkyl conformational restriction on kinase selectivity.

Chemical Biology Probe Development Requiring Polypharmacology Assessment

The structural alert for potential HDAC engagement, inferred from scaffold-level data, makes 668437-24-9 a valuable tool compound for polypharmacology studies [2]. Researchers investigating the intersection of kinase and HDAC signaling pathways can use this compound, following counter-screening, to explore dual-activity hypotheses.

Synthetic Methodology Development and Building-Block Procurement

As a fully substituted indole-3-carboxamide, 668437-24-9 serves as a versatile building block for parallel library synthesis . The bromine atom provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid diversification of the pendant phenyl ring in medicinal chemistry campaigns.

Negative Control or Selectivity Profiling in Kinase Panel Screens

When the IKK2 inhibitory activity of 668437-24-9 has been experimentally confirmed, the compound may be used in broader kinase selectivity panels to establish the selectivity fingerprint of the N,N-dimethyl-ortho-bromophenyl indole carboxamide chemotype relative to other indole-based kinase inhibitors [1].

Quote Request

Request a Quote for N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.